molecular formula C30H29N3O B141662 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol CAS No. 70321-86-7

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Cat. No. B141662
CAS RN: 70321-86-7
M. Wt: 447.6 g/mol
InChI Key: OLFNXLXEGXRUOI-UHFFFAOYSA-N
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Description

The compound 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol is a derivative of benzotriazole, which is known for its applications in various fields such as materials science and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, related compounds with benzotriazole moieties have been studied for their luminescent properties, catalytic activities, and potential use in polymerization processes .

Synthesis Analysis

The synthesis of related benzotriazole compounds typically involves condensation reactions under reflux conditions. For instance, a bis(amine) benzotriazole phenoxide ligand was prepared from a Mannich condensation involving a benzotriazole phenol derivative . Other synthesis methods include the reaction of hydroxy-benzaldehyde with aminobenzothiazole , and condensation reactions at room temperature for bis(benzimidazolyl) compounds . These methods highlight the versatility of benzotriazole derivatives in forming complex structures through various synthetic routes.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by the presence of a benzotriazole ring system, which can be essentially coplanar with other groups such as a methylphenol group, as seen in a related compound . The crystallographic analysis of these compounds often reveals intricate details such as dihedral angles and intramolecular hydrogen bonding, which can influence the compound's properties .

Chemical Reactions Analysis

Benzotriazole derivatives can participate in a range of chemical reactions. For example, they can act as ligands in the formation of metal complexes, which can then exhibit photoluminescent properties or catalyze polymerization reactions . The reactivity of these compounds can also be manipulated through various functional groups, allowing for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. For instance, the luminescent properties of zinc and magnesium complexes with benzotriazole ligands have been studied, showing bright green fluorescence . The crystal packing and hydrogen bonding patterns can affect the stability and solubility of these compounds . Additionally, the presence of substituents on the benzotriazole ring can lead to variations in properties such as luminescence and reactivity .

Scientific Research Applications

Application 1: UV Absorber in Plastics and Other Polymers

  • Summary of the Application : UV 328 is an ultraviolet light (UV) absorber which belongs to the class of hydroxy phenol benzotriazoles . It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
  • Methods of Application or Experimental Procedures : In a study, three healthy volunteers were orally exposed to a single dose of 0.3 mg UV 328/kg bodyweight . UV 328 and its metabolites were investigated in blood and urine samples collected until 48 and 72 h after exposure, respectively .
  • Results or Outcomes : UV 328 was found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function with maximum blood concentrations at 8–10 h after exposure . In total, approximately 0.1% of the orally administered dose was recovered in urine within 72 h . Although high levels of UV 328 in blood proved good resorption and high systemic availability of the substance in the human body, the urine results revealed a rather low quantitative metabolism and urinary excretion rate .

Application 2: Low Volatile Benzotriazole UV Light Absorber and Stabilizer

  • Summary of the Application : UV 328 is used as a low volatile benzotriazole UV light absorber and stabilizer . It imparts outstanding light stability for polymers processed at high temperatures such as polycarbonate, polyesters, polyacetal, polyamides, polyphenylene sulfide, polyphenylene oxide, aromatic copolymers, thermoplastic polyurethane and polyurethane fibers .
  • Methods of Application or Experimental Procedures : UV 328 is added to the polymer during the manufacturing process to protect the polymer from UV radiation . The exact amount added can vary depending on the specific requirements of the end product.
  • Results or Outcomes : The addition of UV 328 to polymers processed at high temperatures results in products with improved light stability . This can prolong the lifespan of the product and prevent discoloration caused by UV radiation .

Application 3: UV Light Absorber and Stabilizer in High Temperature Polymers

  • Summary of the Application : UV 328 is used as a UV light absorber and stabilizer in polymers processed at high temperatures . It imparts outstanding light stability for polymers such as polycarbonate, polyesters, polyacetal, polyamides, polyphenylene sulfide, polyphenylene oxide, aromatic copolymers, thermoplastic polyurethane and polyurethane fibers .
  • Methods of Application or Experimental Procedures : UV 328 is added to the polymer during the manufacturing process to protect the polymer from UV radiation . The exact amount added can vary depending on the specific requirements of the end product.
  • Results or Outcomes : The addition of UV 328 to polymers processed at high temperatures results in products with improved light stability . This can prolong the lifespan of the product and prevent discoloration caused by UV radiation .

Safety And Hazards

This compound is a skin irritant and can cause strong eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of contact with skin, it is recommended to wash with plenty of water . If eye irritation persists, seek medical advice .

properties

IUPAC Name

2-(benzotriazol-2-yl)-4,6-bis(2-phenylpropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O/c1-29(2,21-13-7-5-8-14-21)23-19-24(30(3,4)22-15-9-6-10-16-22)28(34)27(20-23)33-31-25-17-11-12-18-26(25)32-33/h5-20,34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFNXLXEGXRUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)N3N=C4C=CC=CC4=N3)O)C(C)(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2028985
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)-
Source EPA Chemicals under the TSCA
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Product Name

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

CAS RN

70321-86-7
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)-
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Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
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Record name 2-(2H-BENZOTRIAZOL-2-YL)-4,6-BIS(1-METHYL-1-PHENYLETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

To a 5-liter 3-necked flask fitted with a stirrer, thermometer, reflux condenser and nitrogen inlet was charged 386 grams (0.805 mol) of the o-nitroazobenzene intermediate of Example 2 and 1200 ml of toluene. To the resulting solution was added 240 ml of isopropanol and 240 ml of water. A nitrogen atmosphere was imposed and 160 ml of 50.15 aqueous sodium hydroxide was added. A flask containing 158.2 grams (2.42 gram-atoms) of zinc was connected to the reaction flask by Gooch rubber tubing and the zinc dust was added portionwise to the reaction mixture over a 90-minute period. The zinc was added at such a rate to keep the internal temperature between 40° and 45° C. After the zinc was all added, the reaction mixture was heated for 1 hour at 40° C. and then for 3 hours at 70° C. The mixture was cooled to room temperature and acidified with 600 ml of concentrated hydrochloric acid.
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
386 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
50.15
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
158.2 g
Type
catalyst
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0 (± 1) mol
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catalyst
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

mixtures of 2-[3′-t-butyl-2′-hydroxy-5′-(2-octyloxycarbonylethyl)phenyl)-5-chorobenzotriazole, 2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl]-5-chlorobenzotriazole, 2-[3′-t-butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]-5-chlorobenzotriazole, 2-[3′-t-butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole, 2-[3′-t-butyl-2′-hydroxy-5′-(2-octyloxycarbonylethyl)phenyl]benzotriazole, 2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl)benzotriazole, 2-(3′-dodecyl-2′-hydroxy-5′-methylphenyl)benzotriazole and 2-[3′-t-butyl-2′-hydroxy-5′-(2-iso-octyloxycarbonylethyl)phenyl]benzotriazole, 2,2′-methylene-bis[4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-yl-phenol]; esterification product of 2-[3′-t-butyl-5′-(2-methoxycarbonylethyl)-2′-hydroxyphenyl]-2H-benzotriazole with polyethylene glycol 300;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol 300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl)benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-[3′-t-butyl-2′-hydroxy-5′-(2-iso-octyloxycarbonylethyl)phenyl]benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
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0 (± 1) mol
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Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Citations

For This Compound
135
Citations
E Mutlu, N South, J Pierfelice, A Djonabaye… - Analytical …, 2022 - Taylor & Francis
Phenolic benzotriazoles are used as ultraviolet stabilizers in consumer products and have been detected in the environment suggesting potential human exposure. Phenolic …
Number of citations: 1 www.tandfonline.com
YY Chan, RD Webster - ChemElectroChem, 2019 - Wiley Online Library
The electrochemical behavior of selected phenolic benzotriazoles (BZTs), namely 2‐(2H‐benzotriazol‐2‐yl)‐4,6‐bis(1‐methyl‐1‐phenylethyl)phenol and 2,4‐di‐tert‐butyl‐6‐(5‐…
CY Li, DC Liu, BT Ko - Dalton Transactions, 2013 - pubs.rsc.org
New aluminium complexes containing bis-BTP ligands (BTP = N,O-bidentate benzotriazole phenoxide) were synthesized and structurally characterized. Amine elimination of Al(NMe2)3 …
Number of citations: 50 pubs.rsc.org
Z Lu, TE Peart, CJ Cook, AO De Silva - Journal of Chromatography A, 2016 - Elsevier
Analytical methods were developed for the determination of eight substituted diphenylamines (SDPAs) and six benzotriazole UV stabilizers (BZT-UVs) in blood plasma and fish …
Number of citations: 34 www.sciencedirect.com
TH Begley*, JE Biles, C Cunningham… - Food Additives and …, 2004 - Taylor & Francis
The migration characteristics of the UV stabilizer Tinuvin 234 (2-(2H-benzotriazol-2-yl)-4,6-bis (1-methyl-1-phenylethyl)phenol) into food simulants has been measured from …
Number of citations: 73 www.tandfonline.com
CY Li, SJ Hsu, C Lin, CY Tsai, JH Wang… - Journal of Polymer …, 2013 - Wiley Online Library
Air‐stable copper catalysts supported by bis‐BTP ligands (BTP = N,O‐bidentate benzotriazole phenoxide) were synthesized and structurally characterized. The reactions of Cu(OAc) 2 ·…
Number of citations: 33 onlinelibrary.wiley.com
CY Li, CY Tsai, CH Lin, BT Ko - Dalton Transactions, 2011 - pubs.rsc.org
Aluminium complexes bearing sterically bulky benzotriazole-phenoxide ligands are synthesized and characterized structurally. The reaction of 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-…
Number of citations: 45 pubs.rsc.org
M Giraudo, G Cottin, M Esperanza… - Environmental …, 2017 - Wiley Online Library
Benzotriazole ultra violet stabilizers (BZT‐UVs) are compounds used in many applications and products to prevent photochemical degradation. Despite their widespread presence in …
Number of citations: 37 setac.onlinelibrary.wiley.com
M Giraudo, TLL Colson, AO De Silva… - Environmental …, 2020 - Wiley Online Library
Benzotriazole ultraviolet‐stabilizers (BZT‐UVs) are commonly used as additives to protect from light‐induced degradation in a variety of consumer goods. Despite their widespread …
Number of citations: 12 setac.onlinelibrary.wiley.com
Z Lu, SA Smyth, TE Peart, AO De Silva - Water research, 2017 - Elsevier
Substituted diphenylamine antioxidants (SDPAs) and benzotriazole UV stabilizers (BZT-UVs) are additives used in industrial and consumer products to prevent degradation or color …
Number of citations: 58 www.sciencedirect.com

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